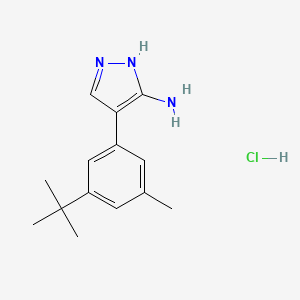
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride, also known as 4-TBMPH, is an organic compound with a wide range of applications in the scientific research field. It is a derivative of pyrazolone and has been used in various experiments in the areas of biochemistry, pharmacology, and physiology.
Applications De Recherche Scientifique
-
Scientific Field: Food Packaging
- Application : The compound “Triethyleneglycol bis (3- (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)” is used in the identification of additives in food packaging .
- Method of Application : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
-
Scientific Field: Inorganic Chemistry
- Application : A compound with a similar structure, “3,2′,4′-biphenyl-tricarboxylic acid (H 3 bta)”, was used as a versatile linker for preparing a new series of nickel ( II ), zinc ( II ), and cadmium ( II) coordination polymers (CPs) and complexes .
- Method of Application : These coordination compounds were hydrothermally assembled from the metal ( II) chlorides, H 3 bta as a principal building block and N-donor ancillary ligands as crystallization mediators .
- Results or Outcomes : The structures of the compounds range from 0D dimers to 1D coordination polymers and 2D metal–organic layers. Luminescence properties were also evaluated. Besides, the catalytic behavior of the obtained products was screened in the cyanosilylation of benzaldehydes with trimethylsilyl cyanide to give cyanohydrin products under mild conditions .
-
Scientific Field: Organic Chemistry
- Application : The synthesis of novel compound “(E)-N- (3- (tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1- (pyridin-2-yl)methanamine 3” is reported .
- Method of Application : The compound was synthesized in 81% yield by a condensation reaction between “3- (tert-butyl)-1-methyl-1H-pyrazol-5-amine 1” and “2-pyridinecarboxaldehyde 2” in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
-
Scientific Field: Food Packaging
- Application : The compound “Triethyleneglycol bis (3- (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)” is used in the identification of additives in food packaging .
- Method of Application : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
-
Scientific Field: Inorganic Chemistry
- Application : A compound with a similar structure, “3,2′,4′-biphenyl-tricarboxylic acid (H 3 bta)”, was used as a versatile linker for preparing a new series of nickel ( II ), zinc ( II ), and cadmium ( II) coordination polymers (CPs) and complexes .
- Method of Application : These coordination compounds were hydrothermally assembled from the metal ( II) chlorides, H 3 bta as a principal building block and N-donor ancillary ligands as crystallization mediators .
- Results or Outcomes : The structures of the compounds range from 0D dimers to 1D coordination polymers and 2D metal–organic layers. Luminescence properties were also evaluated. Besides, the catalytic behavior of the obtained products was screened in the cyanosilylation of benzaldehydes with trimethylsilyl cyanide to give cyanohydrin products under mild conditions .
-
Scientific Field: Organic Chemistry
- Application : The synthesis of novel compound “(E)-N- (3- (tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1- (pyridin-2-yl)methanamine 3” is reported .
- Method of Application : The compound was synthesized in 81% yield by a condensation reaction between “3- (tert-butyl)-1-methyl-1H-pyrazol-5-amine 1” and “2-pyridinecarboxaldehyde 2” in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
-
Scientific Field: Food Packaging
- Application : The compound “Triethyleneglycol bis (3- (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)” is used in the identification of additives in food packaging .
- Method of Application : The details of the experimental procedures are not provided in the source .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
-
Scientific Field: Inorganic Chemistry
- Application : A compound with a similar structure, “3,2′,4′-biphenyl-tricarboxylic acid (H 3 bta)”, was used as a versatile linker for preparing a new series of nickel ( II ), zinc ( II ), and cadmium ( II) coordination polymers (CPs) and complexes .
- Method of Application : These coordination compounds were hydrothermally assembled from the metal ( II) chlorides, H 3 bta as a principal building block and N-donor ancillary ligands as crystallization mediators .
- Results or Outcomes : The structures of the compounds range from 0D dimers to 1D coordination polymers and 2D metal–organic layers. Luminescence properties were also evaluated. Besides, the catalytic behavior of the obtained products was screened in the cyanosilylation of benzaldehydes with trimethylsilyl cyanide to give cyanohydrin products under mild conditions .
-
Scientific Field: Organic Chemistry
- Application : The synthesis of novel compound “(E)-N- (3- (tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1- (pyridin-2-yl)methanamine 3” is reported .
- Method of Application : The compound was synthesized in 81% yield by a condensation reaction between “3- (tert-butyl)-1-methyl-1H-pyrazol-5-amine 1” and “2-pyridinecarboxaldehyde 2” in methanol using magnesium sulfate as a drying agent .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
Propriétés
IUPAC Name |
4-(3-tert-butyl-5-methylphenyl)-1H-pyrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-9-5-10(12-8-16-17-13(12)15)7-11(6-9)14(2,3)4;/h5-8H,1-4H3,(H3,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLPMJJFLNIFCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C2=C(NN=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-5-methylphenyl)-1H-pyrazol-3-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
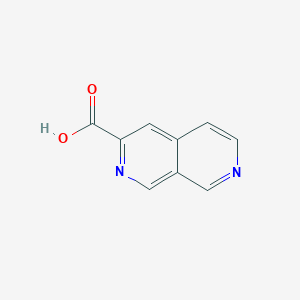
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)
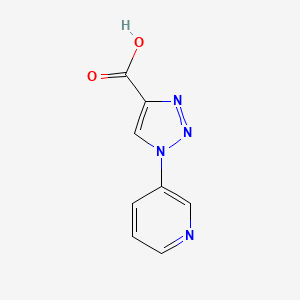
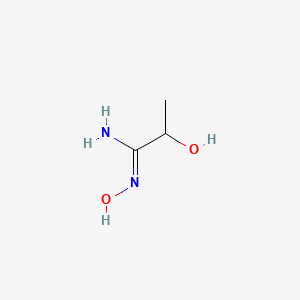
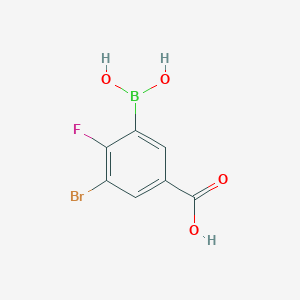
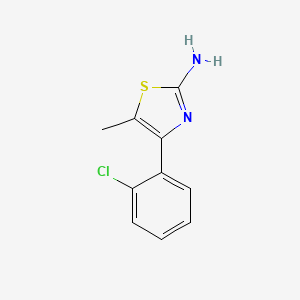
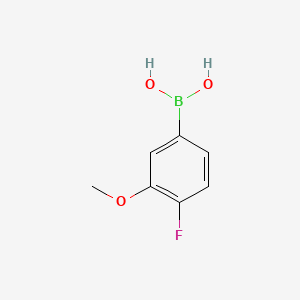
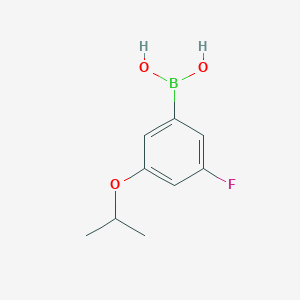
![tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate](/img/structure/B1387604.png)
![2-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387606.png)